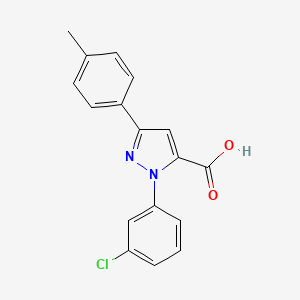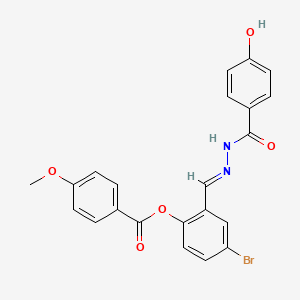
1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-氯苯基)-3-对甲苯基-1H-吡唑-5-羧酸是一种有机化合物,其特征在于存在一个吡唑环,该环被一个3-氯苯基和一个对甲苯基取代。
准备方法
合成路线和反应条件
1-(3-氯苯基)-3-对甲苯基-1H-吡唑-5-羧酸的合成通常包括以下步骤:
吡唑环的形成: 吡唑环可以通过肼与1,3-二酮的反应合成。对于此化合物,二酮前体将被适当取代以引入3-氯苯基和对甲苯基。
取代反应:
羧化: 羧酸基团通过羧化反应引入,通常在碱的存在下,在高压和高温下使用二氧化碳。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以最大限度地提高收率和纯度。这可能包括使用连续流动反应器以更好地控制反应条件,以及使用催化剂来提高反应速率。
化学反应分析
反应类型
1-(3-氯苯基)-3-对甲苯基-1H-吡唑-5-羧酸经历了几种类型的化学反应:
氧化: 该化合物可以使用强氧化剂(如高锰酸钾或三氧化铬)氧化,可能导致形成醌或其他氧化衍生物。
还原: 还原反应可以使用诸如氢化铝锂或硼氢化钠等还原剂进行,这些还原剂可能会将羧酸基团还原为醇。
取代: 该化合物中的芳环可以进行亲电或亲核取代反应,具体取决于所使用的取代基和条件。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 卤化剂(如 N-溴代丁二酰亚胺)用于溴化,或亲核试剂(如胺)用于亲核取代。
主要产物
氧化: 醌或其他氧化芳香族化合物。
还原: 醇或还原芳香族化合物。
取代: 卤代或胺化衍生物。
科学研究应用
1-(3-氯苯基)-3-对甲苯基-1H-吡唑-5-羧酸在科学研究中有几种应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 作为配体在酶相互作用或受体结合研究中的潜在用途。
医学: 正在研究其潜在的药理特性,包括抗炎或抗癌活性。
工业: 用于开发具有特定电子或光学性能的新材料。
作用机制
1-(3-氯苯基)-3-对甲苯基-1H-吡唑-5-羧酸的作用机制取决于其特定的应用。在药物化学中,它可能与生物靶点(如酶或受体)相互作用,通过结合相互作用调节其活性。所涉及的分子靶点和途径将特定于正在研究的生物系统。
相似化合物的比较
类似化合物
1-(3-氯苯基)-3-苯基-1H-吡唑-5-羧酸: 结构相似,但缺少对甲苯基。
1-(3-氯苯基)-3-对甲苯基-1H-吡唑-4-羧酸: 结构相似,但羧酸基团在吡唑环上的不同位置。
独特性
1-(3-氯苯基)-3-对甲苯基-1H-吡唑-5-羧酸之所以独特,是因为吡唑环上的特定取代模式,这会影响其化学反应性和生物活性。3-氯苯基和对甲苯基的存在可能会赋予不同的电子和空间性质,使其成为各种应用中的一种有价值的化合物。
属性
CAS 编号 |
618102-21-9 |
|---|---|
分子式 |
C17H13ClN2O2 |
分子量 |
312.7 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-5-7-12(8-6-11)15-10-16(17(21)22)20(19-15)14-4-2-3-13(18)9-14/h2-10H,1H3,(H,21,22) |
InChI 键 |
WYZDTQQDCZODCW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(Dimethylamino)phenyl]-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12015259.png)
![2-(4-Methoxyphenyl)-5-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015264.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015265.png)

![2-[(4-chlorophenyl)methoxy]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide](/img/structure/B12015278.png)
![3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015282.png)

![((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12015301.png)
![ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015316.png)
![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015317.png)
![Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015331.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12015333.png)
![Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12015355.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015358.png)
